molecular formula C11H10N2O2S2 B2638636 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 438619-26-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2638636
CAS RN: 438619-26-2
M. Wt: 266.33
InChI Key: QSOXBOWSSRQVSF-UHFFFAOYSA-N
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Description

“N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are a type of heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively . The Infrared (IR) spectrum can give information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, including “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide”, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for these reactions .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of thiophene-2-carboxamide derivatives with potential anticancer activities. By synthesizing various thiophene-based compounds, including those incorporating the thiazolyl-thiophene structure, researchers have explored their inhibitory activity against several cancer cell lines. These compounds have shown promising results, particularly those containing a thiazolidinone ring or thiosemicarbazide moiety, suggesting their potential as anticancer agents (Atta & Abdel‐Latif, 2021).

Reactivity and Derivative Formation

Another study focused on the synthesis of thiazolo[4,5-f]quinoline derivatives starting from N-(quinolin-5-yl)thiophene-2-carboxamide. Through various synthetic routes, researchers have been able to create compounds with potential for further functionalization and exploration of biological activities. This includes the production of acetyl and acetoacetyl derivatives, highlighting the chemical versatility of thiophene-2-carboxamide-based compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Antimicrobial Activity

The synthesis of N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and their derivatives has also been reported. These compounds were evaluated for their potential antibacterial and antifungal activities, with some showing significant efficacy against specific strains. This research opens up avenues for the development of new antimicrobial agents based on the thiophene-2-carboxamide framework (Sowmya et al., 2018).

Herbicidal Activities

Investigations into thiophene-2-carboxamide derivatives have extended into the agricultural sector as well, with studies on novel compounds designed as potential inhibitors of D1 protease in plants. These inhibitors have shown moderate to good herbicidal activities, offering a new approach to weed control that targets specific plant enzymes (Hu et al., 2009).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary depending on their specific structure and the biological system they interact with. They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in the biological systems .

Safety and Hazards

Thiazoles, including “N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide”, can be hazardous. For instance, they can have acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. They can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S2/c1-6-9(7(2)14)17-11(12-6)13-10(15)8-4-3-5-16-8/h3-5H,1-2H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOXBOWSSRQVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323025
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide

CAS RN

438619-26-2
Record name N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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